2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide
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Overview
Description
2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine moiety, and an oxane group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as cyanoacetamide and formamidine.
Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using reagents like 1-boc-piperazine.
Attachment of the oxane group: The oxane group is incorporated through a series of reactions involving epoxides and amines.
Final coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include protein kinases, enzymes involved in signal transduction pathways, and receptors on cell surfaces. The compound’s binding to these targets can modulate their activity, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Pyrimidine derivatives: Such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, which are studied for their anticancer properties.
Uniqueness
2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide is unique due to its combination of structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C22H29N7O3 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H29N7O3/c1-15(30)28-8-10-29(11-9-28)18-4-2-16(3-5-18)26-22-24-14-19(20(23)31)21(27-22)25-17-6-12-32-13-7-17/h2-5,14,17H,6-13H2,1H3,(H2,23,31)(H2,24,25,26,27) |
InChI Key |
TXHWEXILMZNBJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CCOCC4)C(=O)N |
Origin of Product |
United States |
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